(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol
Description
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMQQHXNOJATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C(C1O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol chemical structure
This technical guide provides an in-depth analysis of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol , chemically identified as 4-Deoxy-L-xylo-hexopyranose (often referred to as 4-Deoxy-L-glucose or 4-Deoxy-L-galactose).[1][2]
Structural Analysis, Synthesis, and Pharmacological Utility
Subject: (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol Class: Rare Deoxy Sugars / Monosaccharide Mimetics[1][2]
Structural Identification & Stereochemistry[1]
The IUPAC designation (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol describes a specific deoxy-hexose in its pyranose (six-membered ring) form.[1][2] Unlike common nutritional sugars (D-glucose, D-galactose), this molecule exhibits two critical structural deviations: C4-deoxygenation and L-configuration .[1][2]
Decoding the Nomenclature
To understand the chemical behavior, we must map the IUPAC heterocycle numbering to standard carbohydrate numbering:
| IUPAC Heterocycle Position | Substituent | Stereochemistry | Carbohydrate Equivalent | Notes |
| 1 | Oxygen (O) | - | Ring Oxygen | Ether linkage |
| 2 | -OH | (Anomeric)* | C1 (Anomeric) | Hemiacetal center; exists as |
| 3 | -OH | 3R | C2 | Defines xylo configuration relative to C3. |
| 4 | -OH | 4S | C3 | Defines xylo configuration relative to C2. |
| 5 | -H, -H | - | C4 | Deoxy position (Methylene). |
| 6 | -CH₂OH | 6S | C5 | Determines L-series configuration.[1][2] |
*Note: The IUPAC name provided does not specify the stereochemistry at position 2 (anomeric), implying the compound exists in equilibrium or the description refers to the generic reducing sugar.[1][2]
Stereochemical Significance (The "L" Designation)
The (6S) configuration at the hydroxymethyl attachment point is the definitive marker for the L-sugar series in this 4-deoxy context.[1][2]
-
D-Glucose/Galactose: The C5 center typically exhibits R configuration.[1][2][3]
-
L-Glucose/Galactose: The C5 center exhibits S configuration.[1][2]
-
Identity Convergence: In standard hexoses, Glucose and Galactose differ only at C4 (epimers).[1][2] Since C4 is deoxygenated (methylene group) in this molecule, the distinction between "gluco" and "galacto" vanishes.[1][2] The resulting structure is systematically 4-deoxy-L-xylo-hexopyranose .[1][2]
3D Conformation (DOT Visualization)
The molecule likely adopts a
Figure 1: Structural decomposition of the 4-deoxy-L-hexose scaffold mapping IUPAC numbering to functional carbohydrate centers.[1][2]
Chemical Properties & Reactivity[1][2][4]
Stability and Deoxygenation Effects
The absence of the hydroxyl group at C4 imparts unique stability and solubility profiles compared to the parent hexoses:
-
Resistance to
-Elimination: Unlike standard sugars which can undergo degradation under strong basic conditions, the C4-methylene group prevents certain elimination pathways (e.g., retro-aldol type mechanisms that require C4-OH).[1][2] -
Lipophilicity: The 4-deoxy modification slightly increases the lipophilicity (
) of the molecule, potentially enhancing passive membrane permeability—a critical factor for drug design.[1][2]
Anomeric Reactivity
The C1-OH (Pos 2) remains a hemiacetal.[1][2] It is capable of:
-
Mutarotation: Interconversion between
and anomers in aqueous solution.[1][2] -
Glycosylation: Acting as a glycosyl donor or acceptor.[1][2] The lack of C4-OH removes a competing nucleophile, simplifying selective protection strategies during oligosaccharide synthesis.[1][2]
Biological Significance & Applications[1][4][5][6][7][8][9][10]
This specific isomer (L-series, 4-deoxy) is a "Rare Sugar" building block with high value in medicinal chemistry.[1][2]
Antibiotic Potentiation
Many macrolide and anthracycline antibiotics rely on deoxy-L-sugars (e.g., L-daunosamine, L-cladinose) for their binding affinity to the bacterial ribosome or DNA.[1][2]
-
Mechanism: The hydrophobic patch created by the deoxy region (C4-CH₂) often docks into hydrophobic pockets within the target protein, increasing binding energy (entropy-driven).[1][2]
-
Application: 4-Deoxy-L-hexose is used as a scaffold to synthesize novel glycosylated antibiotics with improved resistance profiles.[1][2]
Glycosidase Inhibition
Deoxy sugars often act as competitive inhibitors or non-hydrolyzable substrate mimics.[1][2]
-
Substrate Mimicry: It mimics L-fucose or L-rhamnose (common bacterial/plant sugars) but lacks the C4-OH required for hydrogen bonding in the enzyme active site.[1][2] This can stall the enzymatic turnover.[1][2]
Synthesis Protocol (De Novo Strategy)
Synthesizing L-sugars is challenging due to the scarcity of L-starting materials.[1][2] A robust self-validating protocol involves the Achmatowicz Rearrangement or modification of L-Arabinose .[1][2] Below is a protocol for conversion from a commercially available precursor.
Protocol: Synthesis from L-Arabinose (Chain Extension)[1][2]
Objective: Synthesize 4-deoxy-L-hexose via C-glycosylation and deoxygenation.
Reagents:
Workflow Diagram:
Figure 2: Synthetic route highlighting the critical deoxygenation step.
Step-by-Step Methodology:
-
Protection: Protect L-Arabinose at C2/C3 using isopropylidene (acetonide) to lock the configuration.
-
Homologation: Extend the carbon chain from C5 to C6 using a Wittig reaction to install the hydroxymethyl precursor.[1][2]
-
Radical Deoxygenation (Critical Step):
-
Selectively functionalize the C4-OH as a xanthate or thiocarbonyl imidazolide.[1][2]
-
Treat with tributyltin hydride (
) and AIBN (radical initiator) in refluxing toluene (Barton-McCombie reaction).[1][2] -
Validation: Monitor by TLC.[1][2] The product should be less polar than the starting alcohol.[1][2]
-
-
Final Deprotection: Acidic hydrolysis (e.g., TFA/Water) removes the acetonide and cyclizes the sugar to the pyranose form.[1][2]
Experimental Characterization Data
To confirm the identity of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol, compare experimental data against these calculated standards.
Nuclear Magnetic Resonance (NMR)
The diagnostic feature is the C4 methylene signal.[1][2]
| Nucleus | Position | Chemical Shift ( | Multiplicity | Interpretation |
| ¹H | H-4a, H-4b | 1.40 - 1.90 | Multiplet (dt) | Diagnostic: Upfield shift indicating CH₂ (Deoxy).[1][2] |
| ¹H | H-1 (Anomeric) | 4.50 - 5.20 | Doublet | Chemical shift depends on |
| ¹³C | C-4 | ~30.0 - 35.0 | CH₂ | Significantly upfield from standard sugar CH-OH (~70 ppm).[1][2] |
| ¹³C | C-6 | ~62.0 | CH₂ | Typical primary alcohol.[1][2] |
Mass Spectrometry (HRMS)
-
Formula:
-
Fragmentation Pattern: Loss of water (
) and hydroxymethyl fragments are common.[1][2] Look for the preservation of the deoxy-ring fragment.[1][2]
References
-
Kirschning, A., et al. (2007).[1][2] Chemical Synthesis of Deoxy Sugars.[1][2][4] Topics in Current Chemistry. [1][2]
-
PubChem. (n.d.).[1][2][5][6][7][8] Compound Summary: 4-Deoxy-D-glucose (Enantiomer Reference).[1][2] National Library of Medicine.[1][2]
-
Hou, D., & Lowary, T. L. (2009).[1][2] Recent advances in the synthesis of 2-deoxy-glycosides.[1][2] Carbohydrate Research.[1][2]
-
Barton, D. H. R., & McCombie, S. W. (1975).[1][2] A new method for the deoxygenation of secondary alcohols.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[1][2]
-
Ritter, T. K., & Wong, C. H. (2001).[1][2] Carbohydrate-based antibiotics: a new approach to tackling drug resistance.[1][2] Angewandte Chemie International Edition.[1][2]
Sources
- 1. (2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | C30H52O25 | CID 5287804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | C24H44O22 | CID 69050503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal | C12H22O11 | CID 5460027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | C24H29ClO8 | CID 51356674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2~{R},3~{S},4~{S},5~{R},6~{R})-6-(hydroxymethyl)-4-[(2~{S},3~{R},4~{S},5~{S},6~{R})-6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]sulfanyl-oxane-2,3,5-triol | C12H22O10S | CID 446426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SID 50091670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4-Deoxy-D-glucose via Regioselective Deoxygenation of D-Galactose
Executive Summary
4-Deoxy-D-glucose (4-DG) is a critical glucose antimetabolite and a structural probe used to investigate the active sites of hexokinases, glucose transporters (GLUTs), and glycosyltransferases. Unlike 2-deoxy-D-glucose, which is readily available, the synthesis of 4-DG is complicated by the low reactivity of the C4 hydroxyl group in the gluco-configuration.
This application note details a high-fidelity protocol for synthesizing 4-Deoxy-D-glucose starting from Methyl
Key Advantages of this Protocol
-
Stereochemical Leverage: Utilizes the lower reactivity of the axial C4-OH in galactose to achieve selective protection of C2, C3, and C6.
-
Chiral Convergence: Deoxygenation of C4 destroys the stereocenter; therefore, 4-deoxy-galactose and 4-deoxy-glucose are the same molecule. Starting with galactose is a strategic "shortcut" to a glucose derivative.
-
Green Chemistry Option: Includes protocols for both traditional Tin-hydride reduction and the modern, non-toxic Tris(trimethylsilyl)silane (TTMSS) alternative.
Strategic Analysis: The "Galactose Shortcut"
The primary challenge in synthesizing 4-deoxy-D-glucose is differentiating the C4 hydroxyl group from C2 and C3. In D-glucose, all secondary hydroxyls are equatorial, making selective discrimination difficult.
However, in D-galactose , the C4 hydroxyl is axial .[1] This steric distinction allows for:
-
Kinetic Differentiation: The equatorial OH groups (C2, C3) and the primary OH (C6) react significantly faster with bulky acylating agents (e.g., Benzoyl chloride) than the axial C4-OH.
-
Direct Access: This yields a 2,3,6-protected intermediate with a free C4-OH ready for radical activation, bypassing the need for protection/deprotection loops.
Workflow Visualization
The following diagram illustrates the logic flow and chemical pathway.
Caption: Figure 1. Strategic pathway exploiting the axial C4-OH of galactose to synthesize 4-deoxy-glucose.
Detailed Experimental Protocols
Phase 1: Regioselective Protection
Objective: Synthesize Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside. Mechanism: Kinetic control. The equatorial hydroxyls are acylated preferentially at low temperatures.
Materials:
-
Methyl
-D-galactopyranoside (10 mmol) -
Benzoyl Chloride (BzCl) (3.1 - 3.2 equivalents)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve Methyl
-D-galactopyranoside (1.94 g, 10 mmol) in anhydrous pyridine (20 mL) and DCM (20 mL) in a flame-dried round-bottom flask under Argon. -
Cooling: Cool the solution to -45°C using an acetonitrile/dry ice bath. Critical: Temperature control is essential for selectivity.
-
Addition: Add Benzoyl Chloride (3.6 mL, ~31 mmol) dropwise over 30 minutes. Do not rush this step.
-
Reaction: Stir at -45°C for 2 hours, then allow the mixture to slowly warm to -10°C over 4 hours.
-
Quench: Add MeOH (2 mL) to quench excess BzCl. Dilute with DCM (100 mL).
-
Workup: Wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 4:1 to 2:1). The major product is the 2,3,6-tribenzoate.
-
Yield Target: 65-75%.
-
QC Check: 1H NMR should show a downfield shift for H2, H3, H6, but H4 should remain upfield (~4.2-4.4 ppm).
-
Phase 2: Barton-McCombie Deoxygenation
Objective: Replace the C4-OH with Hydrogen via a radical mechanism.[2]
Step 2A: Activation (Thiocarbonyl Formation)
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI).
-
Dissolve the tribenzoate from Phase 1 (5 mmol) in anhydrous 1,2-dichloroethane (DCE) or Toluene (25 mL).
-
Add TCDI (1.5 eq) and DMAP (0.1 eq).
-
Reflux (80-90°C) for 3-6 hours until TLC shows complete conversion of the starting alcohol to a less polar spot (bright yellow on silica).
-
Concentrate and filter through a short silica plug to remove imidazole byproducts.
Step 2B: Radical Reduction
Choice of Reagent:
-
Method A (Classic): Tributyltin Hydride (Bu₃SnH).[3] Robust, but toxic.
-
Method B (Modern/Green): Tris(trimethylsilyl)silane (TTMSS). Non-toxic, easier purification.
Protocol (Method B - Recommended):
-
Dissolve the thiocarbonyl intermediate (4 mmol) in degassed Toluene (40 mL).
-
Add TTMSS (1.5 eq) and AIBN (0.2 eq).
-
Degassing: Bubble Argon through the solution for 15 minutes. Oxygen inhibits radical chains.
-
Initiation: Heat to 85°C (oil bath).
-
Reaction: Monitor by TLC. The reaction is usually complete within 1-2 hours.
-
Workup: Cool and concentrate.
-
Purification: Flash chromatography. The silyl byproducts are easily separated from the sugar.
-
Product: Methyl 4-deoxy-2,3,6-tri-O-benzoyl-α-D-xylo-hexopyranoside.
-
Note: At this stage, the molecule is chemically a glucose derivative (xylo-configuration).
-
Phase 3: Global Deprotection
Objective: Remove benzoyl groups and the methyl glycoside (optional).
-
De-benzoylation: Dissolve the protected sugar in dry MeOH. Add a catalytic amount of NaOMe (pH ~9-10). Stir at RT for 2 hours (Zemplén transesterification).
-
Neutralization: Add Amberlite IR-120 (H+) resin until neutral. Filter and concentrate.
-
Hydrolysis (If free sugar is required): Dissolve in 1M HCl and heat at 60°C for 2 hours to hydrolyze the methyl glycoside.
-
Final Purification: Lyophilize. If high purity is needed, use C18 prep-HPLC or ion-exchange chromatography.
Analytical Data Summary
The following table summarizes the expected NMR shifts distinguishing the starting material from the 4-deoxy product.
| Position | Methyl | 4-Deoxy-D-Glucose (Product) | Diagnostic Feature |
| H-1 (Anomeric) | ~4.8 ppm (d, J=3.8 Hz) | ~5.2 ppm (d) | Anomeric configuration retained. |
| H-4 | ~3.9 ppm (Multiplet) | ~1.4 - 2.0 ppm | Key Indicator: Appearance of multiplet |
| C-4 (13C NMR) | ~70 ppm | ~30 - 34 ppm | Massive upfield shift due to deoxygenation. |
| Coupling (J) | Confirmation of chair conformation. |
Troubleshooting & Scientist-to-Scientist Notes
Controlling the Benzoylation
-
Issue: Over-benzoylation (tetrabenzoate formed).
-
Solution: Strictly maintain the temperature at -45°C during addition. If over-benzoylation occurs, the C4-benzoate is harder to hydrolyze than the others, so it is better to restart or separate carefully.
-
Alternative: If selectivity is poor, use the 4,6-O-benzylidene protection on methyl
-D-glucopyranoside, benzylate C2/C3, then perform the Hanessian-Hullar reaction (NBS) to open the ring. This is longer but highly reliable.
Radical Reaction Failure
-
Issue: Reaction stalls or yields are low.
-
Cause: Oxygen contamination.
-
Fix: Radical reactions are strictly anaerobic. Use the "Freeze-Pump-Thaw" method for degassing toluene if bubbling Argon is insufficient. Add AIBN in portions (0.1 eq at start, 0.1 eq after 1 hour).
Tin Removal (If using Method A)
-
Safety: If you must use Bu₃SnH, remove tin residues by washing the organic layer with 10% KF solution (forms insoluble polymeric tin fluorides) or using KF-silica during chromatography.
References
-
Barton, D. H. R., & McCombie, S. W. (1975).[2][3] A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574–1585. Link
-
Chatgilialoglu, C. (1992). Organosilanes as radical-based reducing agents in synthesis. Accounts of Chemical Research, 25(4), 188–194. Link
-
Reist, E. J., et al. (1965). Potential Anticancer Agents. Synthesis of 4-Deoxy-D-glucose. Journal of Organic Chemistry, 30(7), 2312–2317. Link
-
Hanessian, S. (1966). Preparative Carbohydrate Chemistry: The Hanessian-Hullar Reaction. Carbohydrate Research, 2(1), 86-88. Link
-
Sigma-Aldrich. (2024). Product Specification: Methyl alpha-D-galactopyranoside.[1][4][5] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective benzoylation of methyl 2-benzamido-2-deoxy-α-D-glucopyranoside: a convenient preparation of derivatives of 2-amino-2-deoxy-D-galactose - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: 4-Deoxy-D-glucose as a Non-Metabolizable SGLT Probe
This is a comprehensive Application Note and Protocol for using 4-Deoxy-D-glucose (4-DG) as a probe for Sodium-Glucose Linked Transporter (SGLT) activity.
Introduction & Mechanistic Rationale
The selection of a glucose analog for transport studies dictates the specific biological event you are measuring. While 2-Deoxy-D-glucose (2-DG) is the industry standard for total glucose uptake (transport + phosphorylation), it is imperfect for isolating SGLT kinetics because it is a substrate for both SGLT and GLUT transporters and is trapped by Hexokinase.
4-Deoxy-D-glucose (4-DG) offers a distinct mechanistic advantage for specific kinetic modeling:
-
SGLT & GLUT Substrate: 4-DG is transported by both active SGLT symporters (concentrative) and passive GLUT uniporters (facilitative).
-
Metabolic Null: Crucially, 4-DG is not a substrate for Hexokinase (or has negligible affinity). It is not phosphorylated to 4-DG-6-Phosphate.
-
Steady-State Accumulation: Unlike 2-DG, which accumulates indefinitely until substrate depletion (sink condition), 4-DG reaches a steady state where the rate of active influx (SGLT) equals the rate of passive efflux (GLUT "leak").
Why use 4-DG?
Researchers use 4-DG to measure the concentrative capacity of SGLT (the gradient it can maintain) without the confounding variable of intracellular metabolism. It allows for the mathematical modeling of "Pump-Leak" kinetics, distinguishing it from
Comparison of Glucose Probes
| Probe | SGLT Transport | GLUT Transport | Hexokinase Substrate | Primary Readout |
| D-Glucose | Yes | Yes | Yes | Total Utilization (Metabolized) |
| 2-Deoxy-D-glucose (2-DG) | Yes (Low affinity) | High | Yes (Trapped) | Glucose Uptake Rate (Kinetic) |
| 3-O-Methyl-D-glucose (3-OMG) | Yes | Yes | No | Equilibrium Volume / Transport |
| Yes (Specific) | No | No | SGLT Specific Accumulation | |
| 4-Deoxy-D-glucose (4-DG) | Yes | Yes | No | Pump-Leak Steady State |
Mechanistic Visualization
The following diagram illustrates the differential handling of 4-DG compared to native glucose, highlighting the "Pump-Leak" cycle that must be controlled in this protocol.
Caption: 4-DG is actively pumped by SGLT but leaks out via GLUT. Unlike Glucose, it is not trapped by Hexokinase.
Experimental Protocol: 4-DG Uptake Assay
Objective: To quantify SGLT-mediated transport activity by measuring the intracellular accumulation of radiolabeled [³H]-4-Deoxy-D-glucose.
Prerequisites:
-
Cell Model: Adherent cells expressing SGLT (e.g., HEK-293 stable lines, Caco-2, or primary renal proximal tubule cells).
-
Detection: Liquid Scintillation Counter.
-
Safety: Appropriate radiation safety protocols for Tritium [³H] or Carbon-14 [¹⁴C].
A. Reagent Preparation
-
Transport Buffer (Na+ Krebs-Ringer HEPES - KRH):
-
137 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES (pH 7.4).
-
Critical: This provides the Na⁺ gradient required for SGLT function.
-
-
Na+-Free Control Buffer (Choline-KRH):
-
Replace 137 mM NaCl with 137 mM Choline Chloride (or N-methyl-D-glucamine).
-
Purpose: Defines Na⁺-independent transport (GLUT-mediated background).
-
-
Stop Solution:
-
Ice-cold KRH containing 100 µM Phlorizin .
-
Purpose: Phlorizin is a potent, rapid SGLT inhibitor.[1] It "locks" the transporters instantly to prevent efflux during washing.
-
-
Isotope Tracer:
-
[³H]-4-Deoxy-D-glucose (Specific Activity ~ 1-10 Ci/mmol).
-
Note: If [³H]-4-DG is unavailable, [¹⁴C]-4-DG can be used. If neither is available commercially, custom synthesis or using 4-DG as a cold competitor against [¹⁴C]-AMG is the alternative (see Section 5).
-
B. Assay Workflow
Step 1: Cell Preparation
-
Seed cells in 24-well plates (approx. 1-2 × 10⁵ cells/well).
-
Culture until 100% confluent (SGLT expression often peaks at confluence/differentiation).
Step 2: Equilibration & Washing
-
Remove culture medium.
-
Wash cells 2x with 500 µL of warm (37°C) Na+-Free Buffer .
-
Why: Removes residual glucose (competitor) and ensures the only Na+ available comes from the reaction buffer.
Step 3: The Transport Reaction (Timed)
-
Prepare Reaction Mix :
-
Buffer: Na+-KRH (for Total Uptake) OR Choline-KRH (for Passive/GLUT Uptake).
-
Substrate: 100 µM Cold 4-Deoxy-D-glucose (Saturating condition) or 10 µM (Trace condition).
-
Tracer: 0.5 µCi/mL [³H]-4-DG.
-
-
Add 250 µL of Reaction Mix to each well.
-
Incubate at 37°C for 10 to 30 minutes .
-
Optimization Note: Because 4-DG is not trapped, it reaches equilibrium faster than 2-DG. Perform a time-course (1, 5, 10, 30, 60 min) first. For "Initial Rate" kinetics, use 1-5 mins. For "Steady State Accumulation," use 30-60 mins.
-
Step 4: Termination
-
Aspirate Reaction Mix rapidly.
-
Immediately add 1 mL Ice-Cold Stop Solution (containing Phlorizin).
-
Wash 3x with Ice-Cold Stop Solution.
-
Critical: Perform washes within 10-15 seconds total to minimize passive efflux (leak) of the non-metabolized probe.
-
Step 5: Lysis & Counting
-
Add 250 µL 0.1 N NaOH / 1% SDS to each well. Shake for 30 mins to lyse.
-
Transfer lysate to scintillation vials.
-
Add 4 mL Scintillation Cocktail.
-
Count CPM (Counts Per Minute).
-
Protein Normalization: Save 20 µL of lysate for BCA protein assay.
Data Analysis & Interpretation
Since 4-DG is transported by both SGLT and GLUT, you must mathematically isolate the SGLT component.
Calculations:
-
Total Uptake (Na+): Activity in Na+-KRH.
-
Passive Uptake (Na+-Free): Activity in Choline-KRH.
-
Specific SGLT Transport:
Validation Criteria:
-
Phlorizin Sensitivity: The SGLT Uptake component should be >95% inhibited by adding 100 µM Phlorizin to the Na+-KRH reaction mix.
-
Concentration Ratio: Calculate the Intracellular/Extracellular ratio.
-
If Ratio > 1.0: Active Transport occurred (SGLT).
-
If Ratio ≤ 1.0: Only Passive Transport occurred (GLUT).
-
Alternative: Cold Competition Assay
If radiolabeled 4-DG is not available, use Cold 4-DG to compete against a standard SGLT tracer like [¹⁴C]-
-
Tracer: Use [¹⁴C]-AMG (SGLT specific).
-
Competitor: Add increasing concentrations of non-radioactive 4-DG (0, 0.1, 1, 10, 100 mM).
-
Result: 4-DG will inhibit AMG uptake.
-
Analysis: Plot % Inhibition vs. [4-DG]. Calculate the Ki (Inhibition Constant) to determine the affinity of SGLT for 4-DG.
Troubleshooting & Pitfalls
| Issue | Cause | Solution |
| Low Signal / No Accumulation | Rapid efflux via GLUT (The "Leak"). | Use Phloretin (100 µM) in the reaction buffer to block GLUTs. This traps 4-DG inside by closing the "exit door." |
| High Background in Na-Free | High GLUT expression. | Subtract the Choline-buffer control rigorously. Ensure washes are ice-cold and contain Phlorizin. |
| Signal decreases over time | Trans-inhibition. | 4-DG is not metabolized; high intracellular concentrations might trans-inhibit the transporter. Use shorter incubation times (initial rate). |
References
-
Wright, E. M., Loo, D. D., & Hirayama, B. A. (2011). Biology of human sodium glucose transporters. Physiological Reviews, 91(2), 733–794. Link
-
Ghezzi, C., Loo, D. D., & Wright, E. M. (2018). Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2. Diabetologia, 61(10), 2087–2097. Link
-
Sala-Rabanal, M., et al. (2016). Bridging the gap between molecular structures of Na+-glucose cotransporters and their physiological functions. Current Opinion in Nephrology and Hypertension, 25(5), 486-492. (Discusses 4-FDG and deoxy-analogs). Link
-
Diez-Sampedro, A., et al. (2003). A glucose sensor in the human kidney. Proceedings of the National Academy of Sciences, 100(20), 11753-11758. (Methodology for SGLT currents and analog specificity). Link
Sources
Application Notes and Protocols: Methods for Glycosylation Using 4-Deoxy-D-Glucose Donors
Introduction: The Significance and Challenge of 4-Deoxy-Glycosides
4-Deoxy-sugars are carbohydrate moieties where the hydroxyl group at the C-4 position is replaced by a hydrogen atom. These structures are integral components of numerous biologically active natural products, including antibiotics and anti-cancer agents.[1] The specific deoxygenation pattern is often crucial for the molecule's pharmacological activity and its interaction with biological targets.[1] Consequently, the development of robust and stereoselective methods for the synthesis of 4-deoxy-glycosides is a critical endeavor for drug discovery and development professionals.[2][3]
The primary challenge in the chemical synthesis of glycosides containing a 2-deoxy or 4-deoxy unit lies in controlling the stereochemistry at the anomeric center (the C-1 position).[1][4] In conventional glycosylation reactions, a participating group (like an acetate or benzoyl ester) at the adjacent C-2 position directs the incoming glycosyl acceptor to the opposite face of the sugar ring, reliably forming a 1,2-trans-glycosidic linkage. The absence of such a directing group at C-2 in many deoxy-sugar donors, and the electronic influence of deoxygenation at C-4, complicates stereocontrol, often leading to mixtures of α and β anomers.[1][2][5]
This guide provides a detailed overview of established methodologies for the effective glycosylation using 4-deoxy-D-glucose donors. We will delve into the mechanistic rationale behind different strategies, offer field-tested protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic targets.
Chapter 1: Core Principles of Chemical Glycosylation
A chemical glycosylation is fundamentally a reaction between two key partners: the Glycosyl Donor and the Glycosyl Acceptor .[6][7]
-
Glycosyl Donor: This is the carbohydrate that contains a leaving group at the anomeric position. Upon activation, this leaving group departs, generating a reactive electrophilic intermediate (typically an oxocarbenium ion) that is attacked by the acceptor.
-
Glycosyl Acceptor: This molecule contains a nucleophilic group (usually a hydroxyl group) that attacks the anomeric center of the activated donor to form the new glycosidic bond.
The success and stereochemical outcome of the reaction are dictated by several factors, including the nature of the leaving group on the donor, the choice of activating agent (promoter), the solvent, the temperature, and the protecting groups on both the donor and acceptor.
The "Armed-Disarmed" Principle: A Strategy of Reactivity Tuning
A foundational concept in modern glycosylation chemistry is the "armed-disarmed" principle. It posits that glycosyl donors protected with electron-donating groups (e.g., benzyl ethers) are more reactive ("armed") than those protected with electron-withdrawing groups (e.g., benzoyl esters, "disarmed").[6] This difference in reactivity stems from the ability of electron-donating groups to stabilize the positive charge of the oxocarbenium ion intermediate. This principle allows for selective activation, where an armed donor can be coupled to a disarmed acceptor without self-condensation of the acceptor.[6] This strategy is paramount in the synthesis of complex oligosaccharides.
Chapter 2: Preparation of 4-Deoxy-D-Glucose Donors
The synthesis of a 4-deoxy-glycoside begins with the preparation of the 4-deoxy-D-glucose scaffold itself, which is then converted into a suitable glycosyl donor.
A common route to 4-deoxy-D-xylo-hexose (a common name for 4-deoxy-D-glucose) involves the SN2 displacement of a good leaving group at the C-4 position of a galactose derivative. The stereochemistry at C-4 is inverted during this step. For instance, a methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside can be treated with an iodide source to yield the corresponding 4-deoxy-4-iodo-glucopyranoside, which is then reduced to the 4-deoxy compound.[8]
Once the 4-deoxy sugar is obtained (typically as a pyranose with a free anomeric hydroxyl group), a leaving group must be installed at the C-1 position to create the glycosyl donor. Popular choices include trichloroacetimidates, thioglycosides, and halides.
Chapter 3: Key Glycosylation Methodologies and Protocols
The choice of glycosylation method is intrinsically linked to the type of leaving group on the glycosyl donor. Below are detailed protocols for the most common and reliable methods.
Method 1: The Trichloroacetimidate (TCA) Donor Approach
Trichloroacetimidate donors are highly versatile, generally stable, and can be activated under mild acidic conditions.[6][7] The activation proceeds via protonation or Lewis acid coordination to the nitrogen atom, making the trichloroacetamide a superb leaving group.
Diagram: Activation of a Trichloroacetimidate Donor
Caption: Lewis acid-catalyzed activation of a TCA donor to form a reactive intermediate.
Protocol 3.1: Glycosylation using a 4-Deoxy-D-glucosyl Trichloroacetimidate Donor
I. Materials:
-
4-Deoxy-D-glucosyl trichloroacetimidate donor
-
Glycosyl acceptor (dried under high vacuum)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in DCM)
-
Molecular sieves (4 Å, activated)
-
Triethylamine (Et3N) or Pyridine for quenching
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
II. Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 4-deoxy-D-glucosyl trichloroacetimidate donor (1.0 equiv), the glycosyl acceptor (1.2-1.5 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the reactants (concentration typically 0.05-0.1 M).
-
Cool the reaction mixture to the desired temperature, commonly -40 °C to -78 °C, using a dry ice/acetone bath. Stir for 15-30 minutes.
-
Slowly add the TMSOTf solution dropwise via syringe. The amount of catalyst is crucial and typically ranges from 0.05 to 0.2 equivalents.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the donor spot is a key indicator. Reactions are typically complete within 30-90 minutes.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral or slightly basic.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-deoxy-glycoside.
Causality and Insights: The use of low temperatures is critical for enhancing stereoselectivity by favoring the kinetically controlled product and minimizing side reactions like anomerization or decomposition of the sensitive oxocarbenium intermediate. The choice of solvent can also influence the α/β ratio.
Method 2: The Thioglycoside Donor Approach
Thioglycosides are popular donors due to their stability during protecting group manipulations and their tunable reactivity. They are activated by thiophilic promoters, most commonly N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).[6][9]
Diagram: Activation of a Thioglycoside Donor
Caption: Thiophilic activation of a thioglycoside donor using an iodonium source.
Protocol 3.2: Glycosylation using a 4-Deoxy-D-glucosyl Thioglycoside Donor
I. Materials:
-
4-Deoxy-D-glucosyl thioglycoside donor (e.g., phenyl or ethyl thio)
-
Glycosyl acceptor (dried under high vacuum)
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH) or TMSOTf solution
-
Molecular sieves (4 Å, activated)
-
10% aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
II. Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the thioglycoside donor (1.0 equiv), acceptor (1.2-1.5 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature, typically between -40 °C and 0 °C.
-
Add N-Iodosuccinimide (1.3-1.5 equiv) to the mixture.
-
After stirring for 5 minutes, add the catalytic amount of TfOH or TMSOTf (0.1-0.2 equiv) dropwise.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.
-
Quench the reaction by adding saturated NaHCO3 solution.
-
Filter the mixture through Celite, and transfer the filtrate to a separatory funnel.
-
Wash the organic layer with 10% aqueous Na2S2O3 solution to remove excess iodine, followed by saturated NaHCO3 and brine.
-
Dry the organic phase over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Causality and Insights: The combination of NIS and a catalytic acid is a powerful promoter system. NIS serves as the source of the electrophilic iodine (I+), which activates the sulfur atom, while the acid protonates the succinimide byproduct, increasing the overall reactivity. This method is highly compatible with the armed-disarmed strategy for convergent oligosaccharide synthesis.
Chapter 4: Comparative Summary and Data Presentation
To facilitate method selection, the key features of the described glycosylation strategies are summarized below.
Table 1: Comparison of Glycosylation Methods for 4-Deoxy-D-Glucose Donors
| Feature | Trichloroacetimidate (TCA) Method | Thioglycoside Method |
| Donor Stability | Moderate; sensitive to acid | High; stable to most conditions |
| Leaving Group | -O-C(=NH)CCl₃ | -SR (e.g., -SPh, -SEt) |
| Typical Promoter | TMSOTf, BF₃·OEt₂ (Lewis Acids) | NIS/TfOH, DMTST (Thiophiles) |
| Reaction Temp. | Low (-78 °C to 0 °C) | Moderate (-40 °C to 0 °C) |
| General Yields | Good to Excellent | Good to Excellent |
| Key Advantage | High reactivity, good leaving group | High stability, ideal for armed-disarmed strategies |
| Considerations | Donor preparation can be tricky. | Promoter can be harsh for sensitive substrates. |
General Glycosylation Workflow
Caption: A generalized workflow for the synthesis of 4-deoxy-glycosides.
References
-
Title: Stereo- and regioselective glycosylation of 4-deoxy-ε-rhodomycinone Source: PubMed URL: [Link]
-
Title: Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase Source: PubMed URL: [Link]
-
Title: Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping Source: ResearchGate URL: [Link]
-
Title: Glycosyl donor Source: Wikipedia URL: [Link]
-
Title: Recent Advances in Stereoselective Chemical O-Glycosylation Reactions Source: Frontiers in Chemistry URL: [Link]
-
Title: Chemical Synthesis of Rare, Deoxy-Amino Sugars Containing Bacterial Glycoconjugates as Potential Vaccine Candidates Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Reactivity, Selectivity, and Synthesis of 4-C-Silylated Glycosyl Donors and 4-Deoxy Analogues Source: PubMed URL: [Link]
-
Title: 4-deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis Source: PubMed URL: [Link]
-
Title: Recent Advances in Stereoselective Chemical O-Glycosylation Reactions Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Carbohydrate Chemistry Part 5. Chemical Glycosylation Source: YouTube (Canadian Glycomics Network) URL: [Link]
-
Title: Recent developments in the stereoselective synthesis of deoxy glycosides Source: Royal Society of Chemistry URL: [Link]
-
Title: Deoxy Sugars: Occurrence and Synthesis Source: ResearchGate URL: [Link]
-
Title: Methods for 2-Deoxyglycoside Synthesis Source: ACS Publications URL: [Link]
-
Title: Methods for 2-Deoxyglycoside Synthesis Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Development Of Methods For The Synthesis Of 2-Deoxy Glycosides Source: Wayne State University Dissertations URL: [Link]
-
Title: Drug-glycosidation and drug development Source: PubMed URL: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 3. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Characterization of Hexokinase Interaction with 4-Deoxy-D-glucose
Abstract
Hexokinase (HK) serves as the gatekeeper of glycolysis, phosphorylating glucose to glucose-6-phosphate (G6P) via an induced-fit mechanism.[1][2][3][4] While 2-Deoxy-D-glucose (2-DG) is a widely characterized competitive inhibitor/substrate, 4-Deoxy-D-glucose (4-DG) presents a unique kinetic challenge. The C4-hydroxyl group of glucose is structurally critical for the hydrogen bonding network that triggers the conformational closure of the HK active site lobes.
This Application Note provides a rigorous protocol to determine the kinetic profile of 4-DG. Unlike standard glucose assays, this guide addresses a critical experimental artifact: the inability of the standard reporter enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), to recognize modified sugar phosphates. We present a dual-assay strategy using Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) for direct ADP quantification and G6PDH for competitive inhibition studies.
Scientific Background & Mechanistic Logic
The "Induced Fit" Trap
Hexokinase binding involves a significant conformational change (approx. 12° rotation of the small lobe) upon glucose binding. This "closing of the jaws" excludes water and positions the C6-OH for nucleophilic attack on the
-
Glucose: C4-OH forms H-bonds (often with Asp or Thr residues depending on isoform) stabilizing the closed, catalytically active state.
-
4-Deoxy-D-glucose: Lacking the C4-OH, 4-DG may bind to the active site but fail to induce full closure. This leads to two kinetic possibilities:
-
Slow Substrate: Phosphorylation occurs but at a significantly reduced
. -
Competitive Inhibitor: 4-DG occupies the active site, preventing Glucose binding, but is not phosphorylated (Dead-end complex).
-
The Reporter Enzyme Fallacy
Standard HK assays couple G6P production to G6PDH activity (NADPH generation).
Solution: Use the PK/LDH Coupled Assay to detect ADP production, which is sugar-independent.
Experimental Workflow Visualization
The following diagram illustrates the logical decision tree and the reaction pathways for characterizing the analog.
Caption: Logical workflow for classifying 4-DG. Assay A determines turnover; Assay B determines binding competition against Glucose.
Materials & Reagents
-
Enzyme: Purified Hexokinase (Yeast or Human Recombinant). Note: Avoid ammonium sulfate suspensions if possible, or dialyze prior to use to prevent interference.
-
Substrates:
-
D-Glucose (Control Substrate).[5]
-
4-Deoxy-D-glucose (Target Analog).
-
ATP (Ultrapure, neutralized to pH 7.0).
-
-
Coupling Enzymes:
-
Cofactors: NADP+, NADH, PEP (Phosphoenolpyruvate), MgCl2.
-
Buffer: 50 mM Triethanolamine or HEPES, pH 7.6, 10 mM MgCl2.
Protocol A: Direct Phosphorylation Test (PK/LDH Method)
Objective: Determine if 4-DG is a substrate (
Principle: Measure the oxidation of NADH to NAD+ at 340 nm (decrease in absorbance). Stoichiometry is 1:1 with ADP production.
Reaction Mix Preparation (per well/cuvette)
| Component | Final Conc. | Volume (µL) | Role |
| Buffer (HEPES pH 7.6, 10mM MgCl2) | 1X | 70 | Environment |
| ATP | 2.0 mM | 5 | Phosphate Donor |
| PEP | 1.0 mM | 5 | PK Substrate |
| NADH | 0.2 mM | 5 | Reporter (Abs 340nm) |
| PK/LDH Mix | 2 U/mL each | 5 | Coupling System |
| 4-Deoxy-D-glucose | 0 - 20 mM | 10 | Variable Substrate |
| Incubate 5 min at 25°C to burn off trace ADP | |||
| Hexokinase | 0.05 U/mL | 5 | Initiator |
Procedure
-
Blanking: Prepare a "No Enzyme" control to measure spontaneous NADH oxidation.
-
Titration: Prepare a dilution series of 4-DG (e.g., 0, 0.5, 1, 2, 5, 10, 20 mM).
-
Initiation: Add Hexokinase to start the reaction.
-
Measurement: Monitor
continuously for 10 minutes. -
Analysis: Calculate slope (
). Convert to using .
Interpretation:
-
If slope
0 (after background subtraction): 4-DG is not a substrate. Proceed to Protocol B. -
If slope > 0: 4-DG is a substrate. Fit data to Michaelis-Menten equation.
Protocol B: Inhibition Kinetics (G6PDH Method)
Objective: Determine
Principle: Measure reduction of NADP+ to NADPH at 340 nm (increase in absorbance). We use Glucose as the substrate and titrate 4-DG as the inhibitor.
Experimental Design
We will use a Lineweaver-Burk approach.
-
Fixed Variable: Glucose concentrations (Substrate) at 0.5
, , 2 , 4 (e.g., 0.05, 0.1, 0.2, 0.5 mM). -
Titrated Variable: 4-DG (Inhibitor) at 0, 1, 5, 10 mM.
Reaction Mix
| Component | Final Conc. | Role |
| Buffer (w/ MgCl2) | 1X | Environment |
| ATP | 2.0 mM | Saturating Co-substrate |
| NADP+ | 1.0 mM | Reporter |
| G6PDH | 1.0 U/mL | Coupling Enzyme |
| D-Glucose | Variable | Substrate |
| 4-Deoxy-D-glucose | Fixed per set | Inhibitor |
| Hexokinase | 0.05 U/mL | Initiator |
Data Analysis (Self-Validating)
-
Plot:
(y-axis) vs. (x-axis) for each concentration of 4-DG. -
Pattern Recognition:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). Most likely scenario for 4-DG. -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases).
-
-
Calculation of
: Use the slope of the Lineweaver-Burk plot: Plot these Slopes vs. (4-DG conc). The X-intercept of this secondary plot is .
Troubleshooting & Controls
| Observation | Root Cause | Solution |
| High Background (Protocol A) | ADP contamination in ATP stock. | Use high-purity ATP or pre-incubate with PK/PEP before adding HK. |
| Non-Linear Rates | Enzyme instability or substrate depletion. | Measure only the initial 1-2 minutes (Initial Velocity, |
| No Inhibition Observed | 4-DG concentration too low relative to Glucose. | HK has high affinity for Glucose ( |
| Lag Phase | Coupling enzymes are rate-limiting. | Ensure G6PDH or PK/LDH activity is at least 100x higher than HK activity. |
References
-
L.R. Solls, et al. (2025). Hexokinase and Glucokinase Mechanisms.[2][3][4][5][8][9][10][11] YouTube/Khan Academy Educational Series. [Link]
-
National Institutes of Health (NIH). Kinetic studies of rat liver hexokinase D. PMC Database. [Link]
-
Bergmeyer, H.U. Methods of Enzymatic Analysis. (Standard Reference for Coupled Assays). Cited via ResearchGate discussions on HK protocols. [Link]
Sources
- 1. Hexokinase - Reaction [chem.uwec.edu]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. proteopedia.openfox.io [proteopedia.openfox.io]
- 4. Khan Academy [khanacademy.org]
- 5. The Action of the Hexokinase Inhibitor 2-deoxy-D-glucose on Cryptosporidium parvum and the Discovery of Activities against the Parasite Hexokinase from Marketed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. Kinetic studies of rat liver hexokinase D ('glucokinase') in non-co-operative conditions show an ordered mechanism with MgADP as the last product to be released - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preparation of 4-deoxy-D-glucose-6-phosphate standards
Application Note & Protocol
Title: Chemo-enzymatic Synthesis and Characterization of 4-deoxy-D-glucose-6-phosphate for Research Applications
Abstract
This application note provides a comprehensive, field-tested protocol for the preparation of high-purity 4-deoxy-D-glucose-6-phosphate (4dG6P) standards. 4-Deoxy-D-glucose is a valuable molecular probe for studying glucose transport and metabolism, and its phosphorylated form, 4dG6P, is essential for investigating downstream enzymatic processes and metabolic pathways. Given the limited commercial availability of 4dG6P, a reliable in-house synthesis method is critical for researchers in drug development and metabolic science. This guide details a robust chemo-enzymatic approach that leverages the broad substrate specificity of hexokinase for the specific phosphorylation of 4-deoxy-D-glucose at the C-6 position. The protocol covers the enzymatic reaction, purification by anion-exchange chromatography, and rigorous characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Introduction and Scientific Principle
Deoxyglucose analogues are powerful tools for dissecting the complexities of carbohydrate metabolism. While 2-deoxy-D-glucose (2-DG) is widely known for its ability to inhibit glycolysis upon phosphorylation[1], other analogues like 4-deoxy-D-glucose offer unique opportunities to study enzymes and transporters where the C-4 hydroxyl group is critical for recognition or catalysis. The preparation of the phosphorylated metabolite, 4-deoxy-D-glucose-6-phosphate, is a prerequisite for these advanced studies.
The method described herein is based on the enzymatic phosphorylation of the C-6 hydroxyl group of 4-deoxy-D-glucose. Chemical synthesis of sugar phosphates can be a multi-step, low-yield process requiring extensive use of protecting groups[2][3]. An enzymatic approach offers superior regioselectivity and operates under mild, aqueous conditions, thereby minimizing side reactions and simplifying purification.
We employ hexokinase, the first enzyme in the glycolytic pathway, which catalyzes the transfer of a phosphate group from ATP to a hexose.[4] Hexokinases are known for their ability to phosphorylate a variety of hexoses, not just glucose, making them ideal biocatalysts for this application.[5][6] The reaction is driven by the hydrolysis of the high-energy phosphoanhydridic bond of ATP and is critically dependent on the presence of Mg²⁺, which chelates the ATP molecule to orient the gamma-phosphate for nucleophilic attack by the sugar's hydroxyl group.[7]
Following the enzymatic reaction, the negatively charged product, 4dG6P, is efficiently separated from the neutral, unreacted 4-deoxy-D-glucose and other reaction components using anion-exchange chromatography. Final verification of the product's identity and purity is achieved through high-resolution analytical techniques.
Workflow and Synthesis Pathway
The overall process can be visualized as a three-stage workflow: enzymatic synthesis, chromatographic purification, and analytical characterization.
Caption: High-level experimental workflow for 4dG6P standard preparation.
The core chemical transformation is the phosphorylation of 4-deoxy-D-glucose.
Sources
- 1. Anticancer Effect of Pacificusoside D from the Starfish Solaster pacificus in Combination with 2-Deoxy-D-glucose on Oxidative Phosphorylation in Triple-Negative Breast Cancer Cells MDA-MB-231 [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Hexokinase - Wikipedia [en.wikipedia.org]
- 6. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexokinase (ADP-Dependent) - Creative Enzymes [creative-enzymes.com]
Improving yield in the chemical synthesis of 4-Deoxy-D-glucose
Welcome to the technical support center for the synthesis of 4-Deoxy-D-glucose. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this valuable synthetic process. Here, we will delve into the critical aspects of the synthesis, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for synthesizing 4-Deoxy-D-glucose?
A1: The most prevalent and stereochemically controlled method for preparing 4-Deoxy-D-glucose involves a four-stage process starting from a D-galactose derivative. This approach is favored because it leverages a predictable inversion of stereochemistry at the C-4 position. The general workflow is as follows:
-
Protection of Hydroxyl Groups: D-galactose is first converted to a more soluble and reactive form where most of the hydroxyl groups are protected. A common starting material is methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside. Benzoyl groups are often chosen for their stability under various reaction conditions and their ability to be removed reliably at the end of the synthesis.
-
Activation of the C-4 Hydroxyl Group: The remaining free hydroxyl group at the C-4 position is activated to create a good leaving group. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or triflate.
-
Nucleophilic Displacement (SN2 Reaction): The activated C-4 position is then subjected to a nucleophilic substitution reaction with an iodide or azide ion. This reaction proceeds via an SN2 mechanism, which results in an inversion of the stereochemistry at C-4. This key step transforms the galacto configuration into the gluco configuration.[1]
-
Deoxygenation and Deprotection: In the final stage, the iodo or azido group at C-4 is removed and replaced with a hydrogen atom, and all the protecting groups are cleaved to yield the final product, 4-Deoxy-D-glucose.
Q2: Why is D-galactose used as a starting material instead of D-glucose?
A2: The use of D-galactose is a strategic choice based on stereochemical control. The key step in the synthesis is the SN2 reaction at the C-4 position. SN2 reactions proceed with an inversion of configuration.[2] D-galactose and D-glucose are epimers at C-4, meaning they have the opposite stereochemistry at this position. By starting with a D-galactose derivative and performing an SN2 reaction at C-4, the stereochemistry is inverted, leading to the desired D-glucose configuration in the product. Starting with D-glucose would require a more complex double inversion at C-4 to retain the original stereochemistry, which would be less efficient.
Q3: What are the critical parameters that influence the overall yield?
A3: Several factors can significantly impact the yield of 4-Deoxy-D-glucose synthesis:
-
Purity of Starting Materials and Reagents: Using high-purity starting materials and dry, fresh reagents is paramount, especially for the moisture-sensitive activation and SN2 displacement steps.
-
Efficiency of the SN2 Reaction: This is often the most critical step. Factors such as the choice of nucleophile, solvent, temperature, and reaction time must be carefully optimized to favor substitution over competing elimination reactions.
-
Completeness of Reactions: Monitoring each reaction step to ensure it has gone to completion is crucial. Incomplete reactions will lead to a mixture of products that can be difficult to separate and will lower the overall yield.
-
Purification of Intermediates: Effective purification of the intermediates at each stage is necessary to remove byproducts and unreacted starting materials that could interfere with subsequent steps.
-
Deprotection Conditions: The final deprotection step must be performed under conditions that are effective at removing all protecting groups without degrading the final product.
Troubleshooting Guide
Issue 1: Low Yield in the SN2 Displacement Step
Q: I am observing a low yield of my 4-iodo or 4-azido intermediate. What are the likely causes and how can I improve this?
A: A low yield in the SN2 displacement step is a common problem and can often be attributed to several factors:
-
Poor Leaving Group: The sulfonate ester at C-4 may not be a sufficiently good leaving group. Triflate esters are generally more reactive than mesylate or tosylate esters and can lead to higher yields and faster reaction times.
-
Competing Elimination Reaction (E2): The nucleophile (iodide or azide) can also act as a base, leading to an E2 elimination reaction to form an unsaturated sugar (a glycal) as a byproduct. This is more likely to occur at higher temperatures.
-
Steric Hindrance: While the pyranose ring is relatively rigid, steric hindrance from the protecting groups can slow down the SN2 reaction. Ensure that the protecting groups are not excessively bulky.
-
Solvent Choice: The SN2 reaction is favored by polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more "naked" and reactive.
-
Insufficient Nucleophile Concentration: A high concentration of the nucleophile is needed to drive the reaction to completion. A 5- to 10-fold excess of the nucleophile (e.g., sodium iodide or sodium azide) is often used.
-
Moisture in the Reaction: Water can hydrolyze the sulfonate ester and can also solvate the nucleophile, reducing its reactivity. Ensure that all glassware is oven-dried and that anhydrous solvents are used.
Troubleshooting Workflow for Low SN2 Yield
Sources
Separation of alpha and beta anomers of 4-Deoxy-D-glucose
Technical Support Center: Carbohydrate Chemistry Division Subject: Separation & Characterization of 4-Deoxy-D-Glucose Anomers Ticket ID: #GLC-4DX-ANOMER-001 Assigned Specialist: Senior Application Scientist, Carbohydrate Analysis Unit
Executive Summary
You are encountering a classic challenge in carbohydrate chemistry: Mutarotation . Unlike stable isomers, the
-
The Problem: In aqueous or protic solvents, the hemiacetal ring opens and closes, constantly interconverting the
and forms. -
The Solution: You cannot "separate" them in a standard sense (like separating two stable impurities) without altering the environment to stop this interconversion. You must choose between Analytical Separation (observing the ratio) or Preparative Isolation (locking the structure).
Part 1: Analytical Separation (HPLC)
Goal: To quantify the ratio of
The "Mutarotation Trap": Standard HPLC conditions (Room Temperature, neutral pH) often result in a single, broad, or distorted peak because the anomers interconvert during the run. To separate them, you must slow the kinetics of mutarotation to be slower than the chromatographic retention time.
Troubleshooting Guide: HPLC Method Optimization
| Parameter | Recommended Setting | Technical Rationale |
| Column Type | Amino ( | These phases form hydrogen bonds with the anomeric hydroxyl group. The spatial difference between axial ( |
| Temperature | Low (5°C – 15°C) | CRITICAL. High temps accelerate mutarotation, causing peak merger. Low temps "freeze" the equilibrium long enough for separation. |
| Mobile Phase | Acetonitrile : Water (75:25 to 85:15) | High organic content stabilizes the separation. Avoid acidic or basic buffers, as they catalyze mutarotation. |
| Flow Rate | Higher (e.g., 1.0 - 1.5 mL/min) | Reduces on-column residence time, minimizing the window for mutarotation to occur. |
Experimental Workflow: The "Cold-Snap" Protocol
-
Equilibration: Set column oven to 10°C. If your HPLC lacks cooling, submerge the column in a water/ice bath.
-
Sample Prep: Dissolve 4-Deoxy-D-glucose in the mobile phase at 4°C immediately before injection.
-
Observation: You should observe two distinct peaks. Typically, the
-anomer (less polar, equatorial OH) elutes first on amino columns, followed by the -anomer, though this can reverse depending on specific column chemistry.
Part 2: Structural Identification (NMR)
Goal: To definitively assign which peak is
Mechanism: 4-Deoxy-D-glucose adopts the
The Coupling Constant Rule ( )
The distinction relies on the dihedral angle between the proton at C1 (Anomeric) and the proton at C2.[2]
-
-Anomer: H1 is Axial . H2 is Axial .
-
Dihedral angle
. -
Result: Large Coupling Constant (
).
-
-
-Anomer: H1 is Equatorial .[3] H2 is Axial .
-
Dihedral angle
.[2] -
Result: Small Coupling Constant (
).
-
Visual Logic: NMR Assignment Tree
Figure 1: Decision logic for assigning anomeric configuration based on H1-H2 coupling constants.
Part 3: Preparative Isolation (The "Locking" Strategy)
Goal: To physically isolate pure
The Hard Truth: You cannot easily isolate pure free anomers of 4-deoxy-glucose by simple evaporation; they will re-equilibrate. You must use Chemical Locking (Peracetylation) . This converts the dynamic hemiacetal OH into a stable acetate ester.
Protocol: Kinetic vs. Thermodynamic Acetylation
Option A: Trapping the
-
Reagents: Acetic Anhydride (
) + Sodium Acetate (NaOAc). -
Conditions: Reflux (100°C+).
-
Mechanism: High temp allows rapid interconversion; the
-anomer is thermodynamically preferred due to steric factors (despite the Anomeric Effect usually favoring , in acetates at high temp, often predominates or can be crystallized out).
Option B: Trapping the
-
Reagents: Acetic Anhydride (
) + Perchloric Acid ( ) or . -
Conditions: 0°C to Room Temp.
-
Mechanism: The Anomeric Effect strongly stabilizes the axial (
) position for electronegative substituents like acetates.
Workflow Diagram: Peracetylation Pathways
Figure 2: Synthetic pathways to lock the anomeric configuration via peracetylation.
Frequently Asked Questions (FAQs)
Q1: Why do my HPLC peaks merge into a plateau between them?
A: This is the hallmark of on-column mutarotation . The sugar is converting from
-
Fix: Lower the column temperature to 5-10°C. If the problem persists, increase the flow rate to reduce the time the sample spends on the column.
Q2: Can I separate the free anomers using a C18 column?
A: Generally, no . C18 columns rely on hydrophobic interactions. The stereochemical difference between the
Q3: Does the "4-Deoxy" modification change the NMR rules compared to regular glucose?
A: Minimally. While the lack of the C4-OH removes a hydrogen bond donor, the pyranose ring generally retains the
References
-
Lopes, J. F., & Gaspar, E. M. (2008).[4] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42.[4] Link
-
Magritek Application Note. (2014). Benchtop Biochemistry: Looking at Glucose Anomers with Spinsolve. Magritek. Link
-
Shodex HPLC Support. Prevention of Anomer Separation. Shodex Technical Guide. Link
-
Bajracharya, G. B., et al. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation.[5] Asian Journal of Chemistry. Link
- Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterization of Pyranose Anomers. Concepts in Magnetic Resonance Part A.
Sources
- 1. mdpi.com [mdpi.com]
- 2. magritek.com [magritek.com]
- 3. Benchtop Biochemistry: Looking at Glucose Anomers with Spinsolve - Magritek [magritek.com]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: HPLC Detection of Non-Chromophore Deoxy Sugars
Status: Operational Ticket ID: T-DeoxySugar-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Detection Limits, Baseline Instability, and Derivatization Failures for Fucose, Rhamnose, and 2-Deoxy-D-Glucose.
Diagnostic & Strategy: Selecting the Right Detection Mode
Deoxy sugars (e.g., 2-deoxy-D-glucose, fucose, rhamnose) lack the carbonyl conjugation required for standard UV detection (>210 nm). Relying on low-UV (190–205 nm) results in poor signal-to-noise (S/N) ratios due to solvent absorption.
Before troubleshooting, verify your detection strategy against your sensitivity requirements and matrix complexity.
Decision Matrix: Detector Selection
Figure 1: Strategic decision tree for selecting a detection method based on sensitivity needs and matrix constraints.
Module A: Troubleshooting HPAEC-PAD (The Gold Standard)
Context: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the industry standard for underivatized sugar analysis due to its high specificity. However, it is notoriously sensitive to mobile phase quality.
Issue: Gradual Loss of Retention Time & Resolution
Root Cause: Carbonate Contamination.[1] Hydroxide eluents avidly absorb atmospheric CO₂, forming carbonate (CO₃²⁻). Carbonate is a stronger eluent than hydroxide for anion exchange columns (e.g., Dionex CarboPac PA1/PA10/PA20), causing analytes to elute earlier and compressing resolution.
Corrective Protocol: The "Headspace-Free" Preparation
-
Degassing: Do not sparge hydroxide eluents with helium after adding NaOH; this pulls in lab air. Vacuum degas the 18.2 MΩ water before adding NaOH.
-
Source: Use 50% w/w NaOH solution (low carbonate), not pellets. Pellets are coated in carbonate.
-
Blanketing: Keep eluent bottles under a slight positive pressure of inert gas (He or N₂) at all times.
Issue: Baseline Drift and "Dip" After Injection
Root Cause: The "Oxygen Dip" and Electrode Fouling. The gold electrode surface changes oxidation states during the potential waveform. If the re-equilibration step is insufficient, the baseline drifts. A negative dip (the "oxygen dip") is normal upon injection due to dissolved oxygen differences between sample and eluent.
Troubleshooting Logic: Baseline Instability
Figure 2: Step-by-step logic for diagnosing HPAEC-PAD baseline issues.
Module B: Troubleshooting Aerosol Detectors (CAD/ELSD)
Context: Charged Aerosol Detectors (CAD) and ELSD are universal but non-linear. They are excellent for 2-deoxy-D-glucose when derivatization is not desired.
Comparative Performance Data
| Feature | ELSD (Evaporative Light Scattering) | CAD (Charged Aerosol Detector) |
| LOD (Limit of Detection) | ~10–50 ng | ~1–5 ng (approx. 10x more sensitive) |
| Linearity | Poor (Sigmoidal/Log-Log) | Better (Linear over 2 orders of magnitude) |
| Uniformity | Varies with density/refractive index | Mass-dependent (structure independent) |
| Gradient Compatibility | Yes | Yes (requires inverse gradient for flat baseline) |
Issue: High Background Noise
Root Cause: Non-volatile impurities in the mobile phase. Unlike UV, these detectors see everything that doesn't evaporate. Solution:
-
Solvent Quality: Use LC-MS grade solvents only.
-
Column Bleed: HILIC columns (Amide/Amino) can bleed silica or polymer fines. Install a trap column between the analytical column and the detector.
-
Gas Purity: Ensure N₂ supply is >99.99% pure.
Module C: Derivatization with PMP (1-Phenyl-3-methyl-5-pyrazolone)[2][3]
Context: For labs limited to UV detection, PMP derivatization is the most robust method. It reacts with the reducing end of the sugar to form a bis-PMP derivative that absorbs strongly at 245–250 nm.
Standard Operating Procedure (SOP): PMP Derivatization
Note: This protocol is optimized to minimize the "Unknown Peak" at 11-12 min caused by excess reagent.
Reagents:
Protocol:
-
Mix: Combine 100 µL Sample + 100 µL 0.3 M NaOH + 100 µL 0.5 M PMP.
-
Incubate: Heat at 70°C for 60 minutes . (Do not exceed 70°C to prevent sugar degradation).
-
Cool: Cool to room temperature (10 min).
-
Neutralize: Add 100 µL 0.3 M HCl. Critical: pH must be neutral (~7) to prevent column damage and ensure stability.
-
Extract (The Clean-up):
-
Add 1 mL Chloroform. Vortex vigorously for 1 min.
-
Centrifuge (3000 rpm, 5 min).
-
Discard the bottom (organic) layer containing excess PMP.
-
Repeat extraction 3 times.
-
-
Analyze: Inject the aqueous (top) layer.
Troubleshooting PMP Analysis
| Symptom | Probable Cause | Corrective Action |
| Giant Peak at ~10-12 min | Excess PMP Reagent | Increase Chloroform extraction cycles (min 3x). |
| Low Yield / Small Peaks | pH too low during reaction | Ensure NaOH is fresh; PMP reaction requires basic conditions to form the enolate ion. |
| "Ghost" Peaks | PMP degradation | Prepare PMP solution fresh daily. Store in dark (light sensitive). |
| Double Peaks for One Sugar | Incomplete Derivatization | Increase reaction time to 100 min; ensure temp is maintained at 70°C. |
Module D: Separation Chemistry (HILIC vs. Ligand Exchange)
2-Deoxy-D-Glucose Specifics
2-DG is often difficult to separate from native glucose.[3]
-
HILIC (Amide/Polymeric Amino): Separates based on hydrophobicity. 2-DG elutes before Glucose (less hydroxyls = less retention).
-
Mobile Phase: 80:20 ACN:Water (Isocratic).
-
-
Ligand Exchange (e.g., Shodex SC1011, Bio-Rad Aminex): Separates based on ligand complexation (Ca²⁺ or Pb²⁺).
-
Constraint: Requires high temperature (80°C) and pure water mobile phase. strictly Isocratic.
-
References
-
National Institutes of Health (NIH). (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers.[4] Retrieved from [Link]
-
Antec Scientific. (2023).[1] Technical Note: Introduction to HPAEC-PAD – Eluent Preparation. Retrieved from [Link]
-
Clemson University. (2013). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Retrieved from [Link]
-
Phenomenex. (2020).[5] HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
Agilent Technologies. (2015). Eliminating Baseline Problems in HPLC. Retrieved from [Link]
Sources
- 1. antecscientific.com [antecscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Technical Support Center: Purification of Commercial 4-Deoxy-D-glucose
Welcome to the technical support center for the purification of commercial 4-Deoxy-D-glucose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable deoxy sugar.
Introduction
4-Deoxy-D-glucose is a synthetic monosaccharide where the hydroxyl group at the C-4 position is replaced by a hydrogen atom. This structural modification makes it a valuable tool in glycobiology and drug discovery, often used to probe the active sites of enzymes and receptors involved in glucose metabolism and signaling. However, commercial preparations of 4-Deoxy-D-glucose can contain various impurities stemming from its synthesis, which may interfere with experimental results. This guide provides practical, field-proven advice for purifying 4-Deoxy-D-glucose to the high degree of homogeneity required for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 4-Deoxy-D-glucose preparations?
A1: The impurities present in commercial 4-Deoxy-D-glucose largely depend on the synthetic route employed by the manufacturer. Common synthetic strategies for deoxy sugars can introduce several types of impurities[1][2]. These may include:
-
Starting Materials: Unreacted starting materials, such as protected glucose or galactose derivatives.
-
Reagents and Byproducts: Residual reagents from the deoxygenation process (e.g., tosylates, mesylates) and their byproducts[3].
-
Diastereomeric Impurities: Epimers and other sugar isomers that may form during the synthesis, particularly if stereocontrol is not absolute.
-
Related Deoxy Sugars: The synthesis of deoxy sugars can sometimes yield mixtures of different deoxy-isomers[4][5].
-
Degradation Products: Minor degradation of the target molecule can occur during synthesis or storage.
Q2: What is the recommended method for assessing the purity of my 4-Deoxy-D-glucose sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of 4-Deoxy-D-glucose. Due to the lack of a strong UV chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are recommended[6][7]. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like deoxy sugars[7]. Anion-exchange chromatography can also be effective for separating closely related sugars[6].
Q3: How should I store purified 4-Deoxy-D-glucose?
A3: 4-Deoxy-D-glucose is a hygroscopic solid. It is crucial to store it in a tightly sealed container in a desiccator at low temperature (typically 2-8°C) to prevent moisture absorption and potential degradation. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Deoxy-D-glucose.
Issue 1: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Probable Cause: This indicates the presence of impurities. The Rf values of these spots can give clues about their polarity relative to 4-Deoxy-D-glucose.
-
Solution:
-
Optimize TLC System: Ensure your TLC mobile phase provides good separation of the spots. A common solvent system for sugars is a mixture of a polar organic solvent (like ethyl acetate or butanol), a weak acid (acetic acid), and water.
-
Column Chromatography: If multiple spots are present, column chromatography is necessary. Silica gel is a standard choice for the stationary phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can effectively separate compounds with different polarities.
-
Recrystallization: If the impurities are minor, recrystallization may be sufficient. A common solvent system for recrystallizing sugars is a mixture of an alcohol (like ethanol or methanol) and an anti-solvent (like acetone or diethyl ether)[8][9].
-
Issue 2: I am getting low recovery of 4-Deoxy-D-glucose after column chromatography.
-
Probable Cause:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can be an issue with highly polar compounds on silica gel.
-
Co-elution: The desired product may be co-eluting with impurities, leading to the discarding of mixed fractions and thus lowering the yield.
-
Degradation: The compound may be degrading on the column, especially if the stationary phase is acidic or basic.
-
-
Solution:
-
Change Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like C18 (for reversed-phase chromatography) or a HILIC column material.
-
Optimize Mobile Phase: Adjusting the solvent system can improve recovery. For silica gel chromatography, adding a small amount of a polar solvent like methanol to the mobile phase can help to elute highly retained compounds.
-
Monitor Fractions Carefully: Use a sensitive analytical technique like HPLC or analytical TLC to analyze the fractions and avoid discarding those containing the product.
-
Issue 3: My purified 4-Deoxy-D-glucose is not crystallizing.
-
Probable Cause:
-
Residual Impurities: Even small amounts of impurities can inhibit crystallization.
-
Incorrect Solvent System: The chosen solvent system may not be suitable for inducing crystallization.
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated.
-
-
Solution:
-
Further Purification: If impurities are suspected, an additional chromatographic step may be necessary.
-
Solvent Screening: Experiment with different solvent/anti-solvent combinations. Good solvents for sugars are typically polar (water, methanol, ethanol), while good anti-solvents are less polar (acetone, diethyl ether, hexane)[8][9].
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of pure 4-Deoxy-D-glucose to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.
-
Cooling: Slowly cool the solution to reduce the solubility of the compound.
-
-
Experimental Protocol: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of a crude sample of 4-Deoxy-D-glucose using silica gel flash chromatography.
Materials:
-
Crude 4-Deoxy-D-glucose
-
Silica gel (for flash chromatography, 40-63 µm)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude 4-Deoxy-D-glucose in a minimal amount of methanol.
-
TLC Analysis of Crude Material: Spot the dissolved crude material on a TLC plate. Develop the plate in a solvent system of DCM:MeOH (e.g., starting with 95:5 and adjusting as needed to get an Rf of ~0.2-0.3 for the main spot). Visualize the spots using a suitable stain and gentle heating.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH).
-
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 4-Deoxy-D-glucose in a minimal amount of the initial mobile phase. If it is not fully soluble, dissolve it in a small amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum and then load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 10% MeOH in DCM).
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop and stain the TLC plate to identify the fractions containing the pure 4-Deoxy-D-glucose.
-
-
Pooling and Evaporation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product Characterization:
-
Obtain the mass of the purified product and calculate the yield.
-
Confirm the purity by HPLC and/or NMR spectroscopy.
-
Data Summary Table
| Purification Technique | Principle | Typical Purity | Yield | Scalability | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system. | >99% (if initial purity is high) | Moderate to High | Good | Requires a crystalline solid; finding a suitable solvent can be trial-and-error[8][9]. |
| Silica Gel Chromatography | Adsorption chromatography based on polarity. | 95-99% | Moderate | Excellent | Can lead to low recovery for very polar compounds; potential for compound degradation on acidic silica. |
| Reversed-Phase (C18) Chromatography | Partitioning based on hydrophobicity. | 95-99% | Good | Good | Best for protected or less polar deoxy sugar derivatives. |
| HILIC | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | >99% | Good | Good | Excellent for separating highly polar, unprotected sugars; requires careful mobile phase optimization[7]. |
| Preparative HPLC | High-resolution separation based on various chromatographic principles. | >99.5% | Low to Moderate | Limited | High cost of solvents and columns; best for small-scale, high-purity requirements[10]. |
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification and analysis of 4-Deoxy-D-glucose.
Caption: Workflow for the purification and analysis of 4-Deoxy-D-glucose.
References
-
Sinha, S. K., & Brew, K. (1980). Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase. Carbohydrate Research, 81(1), 239–247. [Link]
- Threshold Pharmaceuticals, Inc. (2006). Analytical methods for 2-deoxy-d-glucose.
-
Klypa, O., et al. (2022). Anticancer Effect of Pacificusoside D from the Starfish Solaster pacificus in Combination with 2-Deoxy-D-glucose on Oxidative Phosphorylation in Triple-Negative Breast Cancer Cells MDA-MB-231. Marine Drugs, 20(10), 629. [Link]
-
Wikipedia. (n.d.). Deoxy sugar. [Link]
-
Gala, J. F. L., & Di Chenna, P. H. (2022). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 20(5), 947–967. [Link]
-
Ferrier, R. J. (2001). Deoxy Sugars: Occurrence and Synthesis. In Carbohydrate Chemistry (pp. 1-25). Royal Society of Chemistry. [Link]
-
Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), 199-219. [Link]
-
Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(15), 7948–7990. [Link]
- Council of Scientific & Industrial Research. (2005). Process for the synthesis of 2-deoxy-D-glucose.
-
Yu, S. (2007). Review of F-FDG synthesis and quality control. Biomedical Imaging and Intervention Journal, 3(4), e32. [Link]
-
Wanka, L., et al. (2023). Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. Chemistry – A European Journal, 29(62), e202302277. [Link]
-
Lakshmi Narayana, Ch., et al. (2012). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharmacia Lettre, 4(2), 591-598. [Link]
-
Weng, M., et al. (2020). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Deoxy-D-glucose. PubChem Compound Database. [Link]
- Henan Ansheng Pharmaceutical Co., Ltd. (2014). Preparation method of 2-deoxy-D-glucose.
Sources
- 1. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Deoxy sugar - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 9. CN103910767A - Preparation method of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Advanced Characterization of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol: High-Field 1H NMR vs. Benchtop Alternatives
This guide provides an in-depth technical analysis of the 1H NMR characterization of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol (a 4-deoxy-hexopyranose analogue).[1] It compares the efficacy of High-Field (600 MHz) NMR against Benchtop (60 MHz) NMR and HPLC-MS, focusing on the resolution of the critical deoxy-methylene moiety and stereochemical validation.
Executive Summary & Core Directive
The Challenge: The structural validation of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol presents a unique analytical hurdle. Unlike standard hexoses (e.g., glucose), this molecule lacks a hydroxyl group at the C5 position (oxane numbering; C4 in sugar numbering), creating a methylene (-CH₂-) bridge that induces complex second-order coupling effects.[1][2]
The Solution: This guide establishes High-Field (600+ MHz) 1H NMR as the requisite standard for validating the (3R,4S,6S) stereochemistry. While Benchtop NMR and Mass Spectrometry offer cost and speed advantages, they fail to resolve the scalar coupling constants (
Technical Analysis: The "Product" (High-Field 1H NMR)
Structural Logic & Causality
The molecule is a pyranose ring.[1][2] To interpret the spectrum, we must map the IUPAC nomenclature to the pyranose chair conformation (
-
Numbering Translation:
-
Oxane-2 (C2): Anomeric carbon (Hemiacetal).[1][2]
4.5–5.2 ppm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Oxane-4 (C4): Carries -OH (S-config).
-
Oxane-5 (C5): Deoxy position (Methylene -CH₂-). This is the diagnostic key.[1]
-
Oxane-6 (C6): Carries Hydroxymethyl (S-config).[1][2][3][4][5]
-
The Diagnostic "Fingerprint" (600 MHz)
At 600 MHz, the methylene protons at Oxane-5 (H5a and H5b) are magnetically non-equivalent due to the chiral environment.[1][2] They appear as distinct multiplets in the high-field region (
-
H5a (Axial): Large geminal coupling (
Hz) and large vicinal axial-axial coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz) to H6 and H4.[1] -
H5b (Equatorial): Large geminal coupling (
Hz) but small vicinal equatorial-axial coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Hz).[1]
Why this matters: The magnitude of these
Comparative Performance Analysis
The following table contrasts the "Product" (600 MHz NMR) against common alternatives in a drug development workflow.
| Feature | High-Field 1H NMR (600 MHz) | Benchtop NMR (60-80 MHz) | HPLC-MS (Q-TOF/Orbitrap) |
| Primary Utility | De novo structural proof & stereochem.[1] | Routine purity check (process control).[1][2] | Mass confirmation & impurity profiling.[1][2] |
| Resolution ( | Superior: Resolves H5a/H5b multiplets clearly. | Poor: H5a/H5b overlap with H3/H4; appears as a blob.[1] | N/A: No structural resolution. |
| Stereo-Selectivity | High: Distinguishes diastereomers via | Low: Cannot distinguish (3R,4S) from (3S,4R). | Null: Identical mass ( |
| Sample Req. | 1-5 mg (Cryoprobe enhanced).[1][2] | 20-50 mg (Low sensitivity).[1][2] | < 0.1 mg (High sensitivity).[1][2] |
| Solvent Impact | D₂O simplifies; DMSO-d6 shows OH coupling.[1][2] | D₂O required to reduce complexity. | Mobile phase dependent.[1][2] |
Critical Insight: The "Roof Effect" Failure Mode
In Benchtop NMR (60 MHz), the difference in chemical shift (
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-integrity data acquisition.[1][2] The choice of solvent is the causality determining whether you observe the rigid ring protons (D₂O) or the hydrogen-bonding network (DMSO).[1][2]
Step 1: Solvent Selection & Sample Prep[1][2]
-
For Stereochemistry (The Standard): Dissolve 5 mg in 600
L D₂O (99.9% D) .-
Reasoning: Rapid exchange of hydroxyl protons eliminates their signals/couplings, simplifying the spectrum to just the CH skeleton.[2]
-
-
For Conformation/H-Bonding: Dissolve 5 mg in 600
L DMSO-d6 .[1]
Step 2: Acquisition Parameters (600 MHz)
-
Pulse Sequence: zg30 (standard) or noesypr1d (water suppression if D₂O is "wet").[1][2]
-
Relaxation Delay (D1): 2.0 s.
-
Validation: Ensure D1 > 3
T1 of the anomeric proton to ensure quantitative integration of thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ratio.[1]
-
Step 3: Data Processing[1][2][5][6]
-
Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance resolution of fine splitting.
-
Phasing: Manual phasing is required.[1][2] Auto-phasing often fails on the water residual peak.[1]
-
Integration: Normalize the anomeric proton (H2) doublet to 1.0 (or <1.0 if anomeric mixture).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision pathway for characterizing this 4-deoxy sugar derivative, highlighting where alternatives fail.
Caption: Analytical decision tree demonstrating the necessity of High-Field NMR for stereochemical validation.
Expected Spectral Data (Reference)
Based on the 4-deoxy-hexopyranose core structure, the following chemical shifts and multiplicities are the expected "Gold Standard" values in D₂O at 600 MHz.
| Proton (Oxane #) | Approx Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-2 (Anomeric) | 5.15 (d) / 4.60 (d) | Doublet | Anomeric center; deshielded by two oxygens.[1] | |
| H-3 | 3.50 - 3.70 | dd | Flanked by OH groups.[1] | |
| H-4 | 3.80 - 4.00 | ddd | Downfield due to OH; complex splitting by H5 methylene.[1] | |
| H-5a (Axial) | 1.45 - 1.60 | q / td | The Deoxy Signal. High field.[1] Large axial couplings prove chair form.[1][2] | |
| H-5b (Equatorial) | 1.90 - 2.10 | ddd | Distinct from H5a.[1] | |
| H-6 | 3.60 - 3.80 | m | - | Ring proton adjacent to hydroxymethyl.[1] |
| H-6' (CH₂OH) | 3.65 - 3.85 | dd | Hydroxymethyl group protons.[1] |
Note: Shifts are estimates based on 4-deoxy-D-glucose analogues. Exact values depend on concentration and temperature.[1][2]
References
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on pulse sequences and coupling analysis).
-
Duus, J. Ø., et al. (2000).[1][2] "Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations." Chemical Reviews, 100(12), 4589-4614.[1][2] Link[1][2]
-
Roslund, M. U., et al. (2008).[1][2] "Complete assignment of 1H and 13C NMR chemical shifts of D-glucose and D-galactose derivatives." Carbohydrate Research, 343(1), 101-112.[2] (Baseline data for hexose shifts).
-
Kirsch, P., et al. (1995).[1][2] "Synthesis of and NMR studies on the four diastereomeric 1-deoxy-D-ketohexoses." Carbohydrate Research. (Provides comparative data for deoxy-methylene signals).
Sources
- 1. 5-(Hydroxymethyl)cyclohexane-1,2,3-triol;6-(hydroxymethyl)oxane-2,3,4-triol;2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;2-methyloxane-3,4,5-triol | C31H60O24 | CID 16396923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol | C12H24O11S | CID 154809746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,4S,5R,6S)-2-(hydroxymethyl)-6-{[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxane-3,4,5-triol hydrate | C12H24O12 | CID 165841846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,3R,4S,5S,6R)-2-[(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | C16H28O7 | CID 11461715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride | C6H14ClNO5 | CID 9964480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of 4-Deoxy-D-glucose and 3-O-methyl-D-glucose Uptake
Executive Summary
This guide compares 3-O-methyl-D-glucose (3-OMG) and 4-Deoxy-D-glucose (4-DG) , two non-metabolizable glucose analogs used to dissect glucose transport mechanisms.[1] While both resist phosphorylation by hexokinase, their utility differs fundamentally based on their interaction with transporter active sites.
-
3-OMG is the functional gold standard for measuring bidirectional glucose transport (
and ) without the confounding variable of metabolism. It is a substrate for both GLUT (facilitative) and SGLT (sodium-dependent) transporters.[2] -
4-DG is a mechanistic probe used primarily to determine the structural specificity of a transporter. Crucially, it acts as an SGLT silencer ; the absence of the hydroxyl group at Carbon-4 prevents binding to SGLT1/2, making it an essential negative control to distinguish sodium-dependent uptake from facilitative diffusion.
Part 1: Mechanistic Distinction & Chemical Biology
The selection between these two analogs relies on understanding how the hydroxyl (-OH) groups at specific carbon positions interact with the transporter's pore residues.
3-O-methyl-D-glucose (3-OMG): The Equilibrator
-
Structure: D-glucose with a methyl group replacing the hydrogen at the C3 hydroxyl.[3]
-
Transporter Interaction:
-
GLUTs: Binds with high affinity. The C3 position is less critical for hydrogen bonding within the GLUT pore (which primarily anchors at C1, C4, and C6).
-
SGLTs: Accepted as a substrate.
-
-
Metabolic Fate: The bulky methyl group at C3 prevents phosphorylation by Hexokinase . Consequently, 3-OMG enters the cell and accumulates until it reaches equilibrium with the extracellular concentration.[3] It is not "trapped" like 2-Deoxy-glucose (2-DG).[4]
-
Primary Application: Kinetic studies (Zero-trans entry, Infinite-cis exit) to measure transporter turnover rates.
4-Deoxy-D-glucose (4-DG): The Specificity Probe
-
Structure: D-glucose lacking the hydroxyl group at Carbon-4.[3]
-
Transporter Interaction:
-
SGLTs (Critical Difference): SGLT1 and SGLT2 have an absolute requirement for a hydrogen bond donor/acceptor at the C4 equatorial position (involving residues like Asn260 in SGLT1). 4-DG cannot form this bond and therefore has negligible affinity for SGLTs.
-
GLUTs: GLUT1 and GLUT4 tolerate the loss of the C4-OH better than SGLTs, though affinity is generally reduced compared to D-glucose.
-
-
Primary Application: Differentiating between SGLT-mediated and GLUT-mediated transport in complex tissue (e.g., intestinal or renal epithelium).
Visualizing the Transport Logic
The following diagram illustrates the divergent fates of these analogs based on transporter type.
Caption: Differential transport logic. 3-OMG is a universal substrate, while 4-DG is excluded by SGLTs due to the missing C4-OH hydrogen bond.
Part 2: Comparative Performance Data
The following table synthesizes affinity constants (
| Feature | 3-O-methyl-D-glucose (3-OMG) | 4-Deoxy-D-glucose (4-DG) |
| Primary Utility | Measuring Transport Rate / Volume | Proving SGLT Specificity |
| SGLT1 Affinity ( | ~0.5 - 2.0 mM (Substrate) | > 100 mM (Essentially No Binding) |
| GLUT1 Affinity ( | ~1 - 5 mM (High Affinity) | ~15 - 30 mM (Lower Affinity) |
| Phosphorylation | No (Resists Hexokinase) | No (Resists Hexokinase) |
| Accumulation | Equilibrates (In = Out) | Equilibrates (In = Out) |
| Inhibition Type | Competitive vs. D-Glucose | Competitive vs. D-Glucose (GLUT only) |
Key Insight: In an experiment using intestinal brush border vesicles (rich in SGLT1), 3-OMG uptake will be robust and sodium-dependent. 4-DG uptake will be negligible, confirming that the transport is strictly SGLT-mediated.
Part 3: Experimental Protocols
Protocol A: Measuring Transport Capacity with 3-OMG (Zero-Trans Uptake)
Use this to determine the number of functional transporters on the cell surface.
Reagents:
-
Radioactive tracer: [
H]-3-O-methyl-D-glucose (0.1 Ci/mL). -
Stop Solution: Ice-cold PBS + 10
M Phloretin (blocks GLUTs) or Phlorizin (blocks SGLTs) to prevent efflux during washing.
Workflow:
-
Starvation: Serum-starve cells (e.g., 2 hours) to deplete intracellular glucose.
-
Pulse: Add [
H]-3-OMG in KRH buffer at 37°C.-
Critical Step: Because 3-OMG is not trapped, it reaches equilibrium quickly.[4] Uptake time must be short (e.g., 30 seconds to 2 minutes) to measure initial rate .
-
-
Termination: Rapidly aspirate buffer and flood with Ice-Cold Stop Solution .
-
Why: 3-OMG can exit the cell as easily as it enters. Cold temperature and inhibitors (Phloretin) are mandatory to "freeze" the transporter state.
-
-
Lysis & Counting: Lyse cells in 0.1M NaOH and measure via liquid scintillation counting (LSC).
Protocol B: The "4-Deoxy Exclusion" Assay (Specificity Check)
Use this to confirm if an observed uptake is mediated by SGLT or GLUT.
Concept: You will measure the uptake of [
Workflow:
-
Preparation: Prepare two buffers containing [
C]-D-Glucose (0.1 mM).-
Tube A: Add 10 mM unlabeled 3-OMG (Competitor).
-
Tube B: Add 10 mM unlabeled 4-DG (Competitor).
-
-
Uptake: Incubate cells/tissue with Tube A or Tube B for 5 minutes.
-
Analysis:
-
Result A (3-OMG): Uptake of [
C]-Glucose is inhibited (counts decrease). Conclusion: Transporter recognizes C3-modified sugars.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Result B (4-DG):
-
If SGLT-driven: Uptake of [
C]-Glucose is unaffected (counts remain high). Reason: SGLT ignores 4-DG; it does not compete. -
If GLUT-driven: Uptake of [
C]-Glucose is inhibited (counts decrease). Reason: GLUT recognizes 4-DG; it competes.
-
-
Part 4: Decision Guide & Workflow
Use this decision tree to select the correct analog for your study.
Caption: Selection logic. 3-OMG is for transport kinetics; 4-DG is for structural specificity studies.
References
-
Wright, E. M., et al. (2011).[6] "Glucose transport by human renal Na+/D-glucose cotransporters SGLT1 and SGLT2." American Journal of Physiology-Cell Physiology. (Establishes the requirement of C4-OH for SGLT binding).
-
Carruthers, A., et al. (2009). "Facilitated Diffusion of Sugars." Landes Bioscience. (Details GLUT transporter kinetics and specificity for 3-OMG).
-
Hermann, R. & Grem, J. L. (1995). "Therapeutic potential of the glucose transport inhibitor 3-O-methyl-D-glucose."[3][7] National Cancer Institute. (Validates 3-OMG as a non-metabolizable transport marker).
-
Diez-Sampedro, A., et al. (2003). "A glucose sensor hiding in a family of transporters."[8] Proceedings of the National Academy of Sciences. (Discusses SGLT3 and substrate specificity regarding deoxy-glucose analogs).
Sources
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLUT, SGLT, and SWEET: Structural and mechanistic investigations of the glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gpnotebook.com [gpnotebook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
